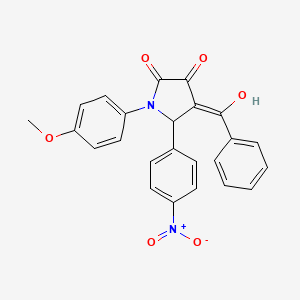
N-(4-methoxyphenyl)-2-(2-thienyl)acetamide
Overview
Description
N-(4-methoxyphenyl)-2-(2-thienyl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to modulate certain biochemical pathways and its potential as a tool for studying various physiological processes. In
Scientific Research Applications
N-(4-methoxyphenyl)-2-(2-thienyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience research, N-(4-methoxyphenyl)-2-(2-thienyl)acetamide has been found to modulate the activity of certain ion channels, which are important for neuronal signaling. This compound has also been found to have potential applications in cancer biology, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, N-(4-methoxyphenyl)-2-(2-thienyl)acetamide has been explored as a potential tool for drug discovery, as it has been found to interact with a number of different protein targets.
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide has been found to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancer, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. For instance, it can disrupt the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption can lead to a decrease in the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide have been studied using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . The compound has been found to meet the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The result of the action of N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide is the inhibition of cancer cell growth and proliferation . By targeting and inhibiting EGFR and VEGFR-2, the compound can effectively prevent the progression of certain types of cancer .
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-(2-thienyl)acetamide in lab experiments is its ability to modulate the activity of certain biochemical pathways. This makes it a potentially useful tool for studying a variety of physiological processes. However, there are also some limitations to using N-(4-methoxyphenyl)-2-(2-thienyl)acetamide in lab experiments. For example, this compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on N-(4-methoxyphenyl)-2-(2-thienyl)acetamide. For example, further studies could be conducted to better understand the mechanism of action of this compound. Additionally, researchers could explore the potential applications of N-(4-methoxyphenyl)-2-(2-thienyl)acetamide in other areas of scientific research, such as immunology or infectious disease. Finally, efforts could be made to optimize the synthesis method of N-(4-methoxyphenyl)-2-(2-thienyl)acetamide, in order to improve its purity and yield.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)14-13(15)9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDGJXJRDSOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3919240.png)
![N-cyclopentyl-N'-[2-(pyridin-3-yloxy)propyl]succinamide](/img/structure/B3919248.png)

![2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3919257.png)
![[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919263.png)
![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919282.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]](/img/structure/B3919288.png)


![3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3919329.png)
![1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3919335.png)

